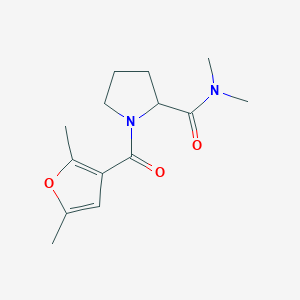
1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as DMF-Py-2-carboxamide, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound is a pyrrolidine derivative that has shown promising results in various biochemical and physiological assays.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. In neurons, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to selectively modulate the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials. This modulation can lead to the inhibition of neuronal activity and the reduction of pain sensation.
In cancer cells, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to induce apoptosis by activating caspase enzymes, which are responsible for the cleavage of cellular proteins and the initiation of the apoptotic process. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In neurons, this compound has been shown to reduce the firing rate of action potentials and the release of neurotransmitters, leading to the inhibition of pain sensation. In cancer cells, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to induce apoptosis and inhibit cell proliferation, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide is its unique chemical structure and biological activity, which make it a promising lead compound for drug discovery programs. This compound is also relatively easy to synthesize and purify, making it suitable for large-scale production.
However, there are also some limitations to the use of 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects on different cell types and tissues. Another limitation is the potential toxicity of this compound, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research and development of 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide. One potential direction is the optimization of its chemical structure and biological activity for the development of novel drugs targeting various molecular targets. Another direction is the evaluation of its potential applications in other scientific research fields, such as immunology and infectious diseases. Finally, the elucidation of its mechanism of action and the evaluation of its safety profile in preclinical studies are also important future directions for the development of this compound.
Synthesis Methods
The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with N,N-dimethylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide as a white solid with a purity of over 95%. The synthesis method is relatively simple and scalable, making it suitable for large-scale production.
Scientific Research Applications
1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to modulate the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. This modulation can potentially lead to the development of novel drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In cancer research, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In drug discovery, 1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamideboxamide has been used as a lead compound for the development of novel drugs targeting various molecular targets. Its unique chemical structure and biological activity make it a promising starting point for drug discovery programs.
properties
IUPAC Name |
1-(2,5-dimethylfuran-3-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-8-11(10(2)19-9)13(17)16-7-5-6-12(16)14(18)15(3)4/h8,12H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQAUQVFEPTEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

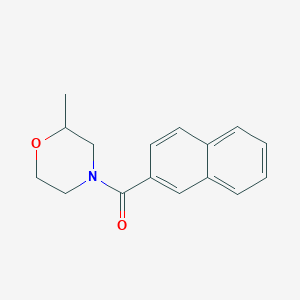
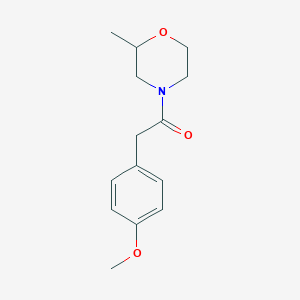
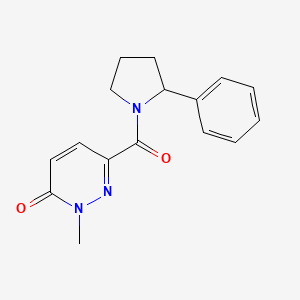
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)

![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
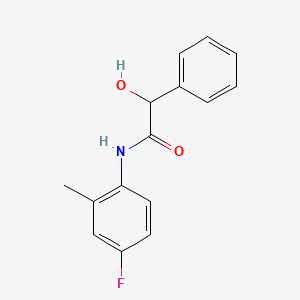
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
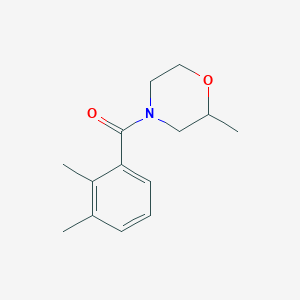
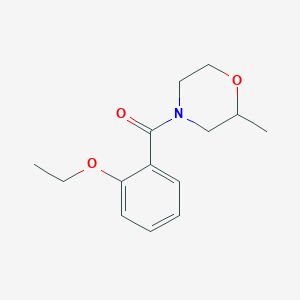

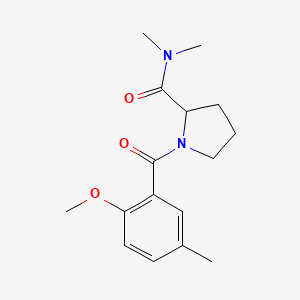

![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B7492524.png)